1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structure combining a chroman and a piperidinone moiety
Mechanism of Action
Target of Action
The primary target of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is Tryptase alpha/beta-1 . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type . It plays a significant role in innate immunity .
Mode of Action
It is known that piperidine-containing compounds, which include this compound, are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound’s structure suggests that it may have unique 3d properties , which could impact its bioavailability.
Result of Action
It is known that piperidine-containing compounds play a significant role in the pharmaceutical industry , suggesting that they may have a variety of biological and pharmacological activities.
Action Environment
The synthesis of piperidine-containing compounds, which include this compound, has been found to be an important task of modern organic chemistry , suggesting that various factors could influence their synthesis and action.
Preparation Methods
The synthesis of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the following steps:
Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidinone precursor under controlled conditions.
Introduction of the Ethylsulfonyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as:
Spiroindoles: These compounds also feature a spirocyclic structure but with an indole moiety.
Spirooxindoles: These compounds have an oxindole moiety and are known for their biological activities.
Spiropiperidines: These compounds contain a piperidine ring and are used in various medicinal chemistry applications.
The uniqueness of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of a chroman and a piperidinone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1'-ethylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-2-21(18,19)16-9-7-15(8-10-16)11-13(17)12-5-3-4-6-14(12)20-15/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQCBHHFKRSONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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